2-amino-N-[2-(4-methylphenoxy)ethyl]benzamide
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Description
The compound 2-amino-N-[2-(4-methylphenoxy)ethyl]benzamide is a benzamide derivative, which is a class of compounds known for their diverse biological activities. Benzamides are amides where the carbonyl group is attached to a benzene ring. They are of significant interest in medicinal chemistry due to their potential therapeutic applications. Although the specific compound is not directly mentioned in the provided abstracts, similar benzamide derivatives have been synthesized and evaluated for various biological activities, such as gastrokinetic activity , affinity for 5-HT4 receptors , and as histone deacetylase inhibitors .
Synthesis Analysis
The synthesis of benzamide derivatives often involves the condensation of amines with benzoyl chlorides or the reaction of isatoic anhydride with primary amines and other reagents . For instance, the synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives was achieved through a three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone . Similarly, the synthesis of 2-amino-N-[2-(4-methylphenoxy)ethyl]benzamide would likely involve the reaction of an appropriate amine with a benzoyl chloride derivative containing the 4-methylphenoxyethyl moiety.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be characterized using various spectroscopic techniques such as infrared spectroscopy, NMR spectroscopy, and X-ray crystallography . These techniques provide information about the functional groups, bond lengths, bond angles, and overall geometry of the molecule. For example, the characterization of two polymorphs of a benzamide derivative was performed using X-ray powder diffractometry and thermal analysis . The molecular structure of 2-amino-N-[2-(4-methylphenoxy)ethyl]benzamide would likely show features typical of benzamides, such as the amide carbonyl stretch in the IR spectrum and characteristic chemical shifts in the NMR spectrum.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including N-benzoylation , and can form complexes with other molecules . The reactivity of the amide group and the substituents on the benzene rings can lead to a wide range of chemical transformations. For example, the N-benzoylation of aminophenols was achieved using benzoylisothiocyanates , and a benzamide derivative formed an ion-associate complex with tetraphenylborate .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure and the nature of their substituents . Polymorphism can also affect these properties, as seen in the case of TKS159, which exhibited different thermal behaviors in its alpha and beta forms . The presence of strong hydrogen bond donor sites in the molecule can lead to the formation of hydrogen-bonded structures, which can impact the compound's physical properties and its interactions in biological systems .
Scientific Research Applications
-
Antibacterial Activity
- Field : Pharmaceutical Chemistry
- Application : The 4-amino-N-[2 (diethylamino) ethyl] benzamide (procainamide)-tetraphenylborate complex was synthesized and examined for antibacterial activity .
- Method : The complex was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino) ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction .
- Results : The results revealed that the PR-TPB complex has good activity against both “Gram-positive bacteria (S. aureus ATCC 29,213 and B. subtilis ATCC 10400) and yeast, including Candida albicans ATCC 10231” .
-
Antioxidant Activity
- Field : Organic Chemistry
- Application : A series of novel benzamide compounds were synthesized and their in vitro antioxidant activity was determined .
- Method : The compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
- Results : Some of synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .
-
Antiviral Activity
- Synthesis of Complexes
- Field : Organic Chemistry
- Application : The 4-amino-N-[2 (diethylamino) ethyl] benzamide (procainamide)-tetraphenylborate complex was synthesized .
- Method : The complex was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino) ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction .
- Results : The formation of ion-associate complex between bio-active molecules and/or organic molecules is crucial to comprehending the relationships between bioactive molecules and receptor interactions .
properties
IUPAC Name |
2-amino-N-[2-(4-methylphenoxy)ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-12-6-8-13(9-7-12)20-11-10-18-16(19)14-4-2-3-5-15(14)17/h2-9H,10-11,17H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWSNWCMETVPDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCNC(=O)C2=CC=CC=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20365840 |
Source
|
Record name | 2-amino-N-[2-(4-methylphenoxy)ethyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20365840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-[2-(4-methylphenoxy)ethyl]benzamide | |
CAS RN |
540515-70-6 |
Source
|
Record name | 2-amino-N-[2-(4-methylphenoxy)ethyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20365840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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